molecular formula C20H20ClNO4 B3757398 [(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE

[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE

Cat. No.: B3757398
M. Wt: 373.8 g/mol
InChI Key: GPNLJUGUEVMTOC-UHFFFAOYSA-N
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Description

[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorinated and methylated phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE typically involves multiple steps, starting with the preparation of the individual phenyl components. These components are then subjected to carbamoylation and esterification reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents, methylating agents, and carbamoylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be carried out in polar aprotic solvents to enhance the nucleophilicity of the reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of [(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL 4-(4-METHYLPHENYL)-4-OXOBUTANOATE is unique due to its specific combination of chlorinated and methylated phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4/c1-13-3-5-15(6-4-13)18(23)9-10-20(25)26-12-19(24)22-17-8-7-16(21)11-14(17)2/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNLJUGUEVMTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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